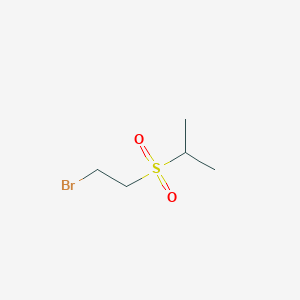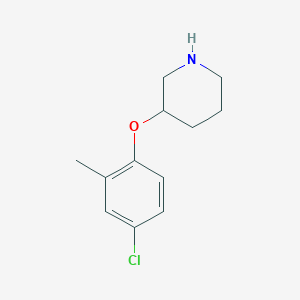
2-(2-Bromoethanesulfonyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethanesulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated sulfone derivative, which makes it a valuable intermediate in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethanesulfonyl)propane typically involves the bromination of ethane derivatives followed by sulfonation. One common method is the reaction of 2-bromoethanol with propane sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 2-(2-Bromoethanesulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and amines are commonly used.
Elimination: Strong bases such as sodium or potassium hydroxide in ethanol are typical.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation/Reduction: Depending on the reagents, sulfoxides or sulfides can be formed.
科学的研究の応用
2-(2-Bromoethanesulfonyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromoethanesulfonyl)propane involves its reactivity as a brominated sulfone. The bromine atom can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
2-Bromoethanesulfonic acid: Similar in structure but lacks the propane group.
2-Bromoethyl methyl sulfone: Similar sulfone group but different alkyl substituents.
2-Bromoethanesulfonyl chloride: Chlorinated derivative with different reactivity.
Uniqueness: 2-(2-Bromoethanesulfonyl)propane is unique due to its combination of a bromine atom and a sulfonyl group attached to a propane backbone. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H11BrO2S |
|---|---|
分子量 |
215.11 g/mol |
IUPAC名 |
2-(2-bromoethylsulfonyl)propane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4H2,1-2H3 |
InChIキー |
PVHVRJPDTGODAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)





![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)






